molecular formula C19H18O5 B023587 1,7-Dihydroxy-3-methoxy-2-prenylxanthone CAS No. 77741-58-3

1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Cat. No. B023587
CAS RN: 77741-58-3
M. Wt: 326.3 g/mol
InChI Key: JKOMBLYQDHTFJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthone derivatives, including 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, involves complex chemical reactions aimed at introducing prenyl groups to the xanthone core. A notable synthesis approach involves the regioselective coupling reactions of 1,3,7-trihydroxyxanthone with prenal, leading to the production of natural products osajaxanthone and nigrolineaxanthone F under specific conditions (Mondal, Puranik, & Argade, 2006). Another study describes the prenylation of 1,3-dihydroxy-7-methoxyxanthone with prenyl bromide to yield a series of derivatives, demonstrating the versatility of synthetic routes for xanthone prenylation (Jain, Khanna, & Seshadri, 1969).

Molecular Structure Analysis

The molecular structure of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone is characterized by the presence of hydroxy, methoxy, and prenyl functional groups attached to the xanthone nucleus. These functional groups significantly influence the compound's chemical reactivity and physical properties. Structural elucidation techniques such as IR, UV, MS, and NMR are commonly employed to confirm the molecular structure of synthesized xanthones (Castanheiro et al., 2007).

Chemical Reactions and Properties

Xanthones, including 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, undergo various chemical reactions, such as prenylation, which enhances their biological activity by introducing lipophilic prenyl groups. These modifications can lead to improved pharmacokinetic properties and increased interaction with biological targets. The regiospecific prenylation of hydroxyxanthones has been demonstrated, highlighting the synthetic versatility and potential for generating bioactive xanthone derivatives (Wang et al., 2016).

Physical Properties Analysis

The physical properties of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for the compound's application in research and development, affecting its stability, formulation, and delivery in potential applications.

Chemical Properties Analysis

The chemical properties of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, including its reactivity towards various chemical agents and stability under different conditions, are essential for understanding its behavior in biological systems and its potential as a lead compound in drug discovery. The presence of functional groups such as hydroxy and methoxy groups contributes to its antioxidant activity, a common feature among xanthones (Xiang Hong-lin, 2005).

Scientific Research Applications

  • Antibacterial and Cancer Treatment Applications : Polyhydroxylated xanthones from Garcinia succifolia, which include 1,7-dihydroxyxanthone (2), have been found to exhibit antibacterial and EGFR-tyrosine kinase inhibitory activities. Specifically, 1,7-dihydroxyxanthone shows synergism with oxacillin, suggesting potential applications in treating bacterial infections and cancer (Duangsrisai et al., 2014).

  • Cell Growth Inhibitory Activity : New caged prenylxanthones from Garcinia bracteata leaves, including variants of 1,7-dihydroxy-3-methoxy-2-prenylxanthone, have shown significant cell growth inhibitory activities against human leukemic HL-60 and K562 cell lines (Niu et al., 2018).

  • Synthesis and Structural Analysis : The synthesis of 3-methoxy-1-7-dihydroxyxanthone, an identical compound to natural gentisin, has been achieved using a Hoesch reaction and phloroglucinol, demonstrating an important methodology in xanthone synthesis (Anand & Venkataraman, 1947).

  • Antibacterial Properties : Prenylated 1,3-dihydroxyxanthone, a compound related to 1,7-dihydroxy-3-methoxy-2-prenylxanthone, shows moderate antibacterial activity against Escherichia coli (Yuanita et al., 2023).

  • Antioxidant and Vasodilation Activities : Xanthones from the roots of Polygala caudata, which may include compounds similar to 1,7-dihydroxy-3-methoxy-2-prenylxanthone, have shown antioxidation and vasodilation properties in vitro, suggesting potential benefits for human health (Lin et al., 2005).

  • Anti-HIV-1 Activity : New xanthones from Securidaca inappendiculata roots, possibly related to 1,7-dihydroxy-3-methoxy-2-prenylxanthone, have demonstrated anti-HIV-1 inhibitory activity in vitro (Kang & Xu, 2008).

  • Cytotoxicity Against Cancer Cells : Six new prenylxanthones isolated from Garcinia bracteata leaf extract, including compounds structurally similar to 1,7-dihydroxy-3-methoxy-2-prenylxanthone, have shown significant cytotoxicity against the KB cell line (Thoison et al., 2000).

properties

IUPAC Name

1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOMBLYQDHTFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333503
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,7-Dihydroxy-3-methoxy-2-prenylxanthone

CAS RN

77741-58-3
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77741-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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